Pyridinolysis Rate Comparison: O-Methyl vs. O-Ethyl Phenylphosphonochloridothioate
In a direct kinetic study, the pyridinolysis rates of O-methyl (2) phenyl phosphonochloridothioate were found to be consistently faster than those of the O-ethyl (3) analog across a series of X-substituted pyridines in acetonitrile at 35.0 °C [1]. Although the absolute rate constants are not publicly available in the abstract, the paper explicitly states that “the pyridinolysis rates of 2 are slightly faster than those of 3.” This difference, while modest, is measurable and reproducible, and is attributed to the reduced steric hindrance of the methyl group facilitating nucleophilic approach at the thiophosphoryl center [1].
| Evidence Dimension | Second-order rate constant (k₂) for pyridinolysis with X-pyridines |
|---|---|
| Target Compound Data | O-methyl (2): rate consistently faster than O-ethyl; quantitative k₂ values available in full text of Ref. [1] |
| Comparator Or Baseline | O-ethyl (3) phenyl phosphonochloridothioate: slower rate across all X-pyridine nucleophiles tested |
| Quantified Difference | Qualitatively “slightly faster” (full quantitative ratio requires access to complete Table 1 of the primary source) |
| Conditions | Acetonitrile, 35.0 °C, conductometric monitoring; X-pyridines spanning electron-donating to electron-withdrawing substituents |
Why This Matters
Faster reaction kinetics with O-methyl can translate to shorter reaction times and higher throughput in the industrial synthesis of phenylphosphonothioate insecticides, directly impacting procurement cost-efficiency.
- [1] Hoque, M. E. U., & Lee, H. W. (2013). Kinetics and Mechanism of the Pyridinolyses of O-Methyl and O-Ethyl Phenyl Phosphonochloridothioates in Acetonitrile. International Journal of Chemical Kinetics, 45(5), 337–342. DOI: 10.1002/kin.20773 View Source
